molecular formula C13H13N5O4S B1211734 Sulfachrysoidine CAS No. 485-41-6

Sulfachrysoidine

Cat. No.: B1211734
CAS No.: 485-41-6
M. Wt: 335.34 g/mol
InChI Key: ZELCNSAUMHNSSU-UHFFFAOYSA-N
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Description

Sulfachrysoidine is a synthetic azo dye and a derivative of sulfanilamide. It is known for its antibacterial properties and has been used in various medical and industrial applications. The compound has the molecular formula C₁₃H₁₃N₅O₄S and a molecular weight of 335.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfachrysoidine is synthesized through a diazotization reaction followed by coupling with a sulfanilamide derivative. The general synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Sulfachrysoidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfachrysoidine has been extensively studied for its applications in various fields:

Mechanism of Action

Sulfachrysoidine exerts its antibacterial effects by inhibiting the synthesis of folic acid in bacteria. It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase, thereby preventing the formation of dihydrofolic acid, a precursor to folic acid. This inhibition disrupts bacterial DNA synthesis and cell division, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its azo dye structure, which imparts distinct chemical and physical properties. Its ability to act as both a dye and an antibacterial agent makes it versatile for various applications .

Properties

CAS No.

485-41-6

Molecular Formula

C13H13N5O4S

Molecular Weight

335.34 g/mol

IUPAC Name

3,5-diamino-2-[(4-sulfamoylphenyl)diazenyl]benzoic acid

InChI

InChI=1S/C13H13N5O4S/c14-7-5-10(13(19)20)12(11(15)6-7)18-17-8-1-3-9(4-2-8)23(16,21)22/h1-6H,14-15H2,(H,19,20)(H2,16,21,22)

InChI Key

ZELCNSAUMHNSSU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2N)N)C(=O)O)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2N)N)C(=O)O)S(=O)(=O)N

485-41-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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